molecular formula C7H9ClN2O2 B12446951 Methyl 4-aminopicolinate hydrochloride

Methyl 4-aminopicolinate hydrochloride

Cat. No.: B12446951
M. Wt: 188.61 g/mol
InChI Key: ILXSMFIPXARCAB-UHFFFAOYSA-N
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Description

Methyl 4-aminopicolinate hydrochloride is a chemical compound with the molecular formula C7H9ClN2O2. It is a derivative of picolinic acid and is commonly used in various scientific research applications. The compound is known for its light yellow solid form and is typically stored at room temperature .

Preparation Methods

The preparation of Methyl 4-aminopicolinate hydrochloride involves several synthetic routes. One common method includes the reaction of 2-chloropyridine with methanol to generate 2-chloropyridine methanol . This intermediate is then further reacted with other reagents to produce the final compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-aminopicolinate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Methyl 4-aminopicolinate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-aminopicolinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological and biochemical changes, depending on the context of its use .

Comparison with Similar Compounds

Methyl 4-aminopicolinate hydrochloride can be compared with other similar compounds, such as:

Biological Activity

Methyl 4-aminopicolinate hydrochloride is an important compound in medicinal chemistry, primarily due to its biological activity in various therapeutic areas. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of an amino group at the 4-position. Its chemical formula is C_7H_8ClN_2O_2, and it exists as a hydrochloride salt, which enhances its solubility in aqueous solutions.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes significantly.
  • Receptor Modulation : The compound may act on specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. A study indicated that derivatives of aminopicolinic acids possess significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests potential applications in treating tuberculosis and other bacterial infections .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects. Preclinical studies suggest that it can reduce inflammation markers in vitro and in vivo, indicating its potential use in treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Antimycobacterial Activity :
    • A series of aminopicolinic acid derivatives were synthesized and tested against M. tuberculosis. This compound showed promising results with an MIC of 0.06 µg/ml, indicating strong antibacterial activity compared to traditional antibiotics .
  • Neuropharmacological Study :
    • In a behavioral study involving rodent models, this compound was administered to assess its effects on anxiety-like behaviors. The results indicated a significant reduction in anxiety levels, suggesting its potential as an anxiolytic agent .

Data Table: Biological Activity Summary

Activity TypeTest Organism/ModelResult (MIC/IC50)Reference
AntimicrobialM. tuberculosisMIC = 0.06 µg/ml
Anti-inflammatoryIn vitro cell modelSignificant reduction
NeuropharmacologicalRodent behavioral modelReduced anxiety behavior

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

methyl 4-aminopyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H8N2O2.ClH/c1-11-7(10)6-4-5(8)2-3-9-6;/h2-4H,1H3,(H2,8,9);1H

InChI Key

ILXSMFIPXARCAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1)N.Cl

Origin of Product

United States

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